![molecular formula C7H18Cl2N2 B6238715 methyl[(piperidin-4-yl)methyl]amine dihydrochloride CAS No. 1982760-72-4](/img/no-structure.png)

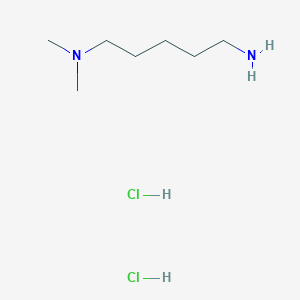

methyl[(piperidin-4-yl)methyl]amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the CAS Number: 405928-19-0 . It has a linear formula of C8H20CL2N2 .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The InChI Code for this compound is 1S/C8H18N2.2ClH/c1-9-7-8-3-5-10(2)6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.17 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 159.8±8.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of N-heterocycles

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride serves as a precursor or intermediate in the synthesis of complex organic molecules, particularly N-heterocyclic compounds. It's utilized in asymmetric synthesis methods to access a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in natural products and their therapeutic relevance. The review by Philip et al. (2020) highlights the extensive use of chiral sulfinamides, with tert-butanesulfinamide being a gold standard in the stereoselective synthesis of amines and their derivatives, showcasing the compound's vital role in medicinal chemistry.

Drug Synthesis and Pharmaceutical Applications

The compound is instrumental in the pharmaceutical industry, particularly in synthesizing ligands for dopamine D2 receptors, which are crucial for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Jůza et al. (2022) discuss the significance of structural motifs similar to this compound in achieving high affinity and specificity towards D2 receptors, underlying the compound's potential in developing new therapeutic agents.

Advanced Material Synthesis

In material science, derivatives of this compound are explored for creating novel polymers and materials with unique properties. For example, xylan derivatives, as discussed by Petzold-Welcke et al. (2014), involve modifications that can lead to the creation of biopolymer ethers and esters with specific functionalities. These modifications can potentially include reactions with amine groups, illustrating the compound's applicability in developing new materials for various applications, including drug delivery systems.

Environmental and Health Impact Studies

While not directly related to this compound, studies on the environmental and health impacts of related compounds underscore the importance of understanding the fate and effects of chemical substances. Research into the degradation products of chemical warfare agents, as reviewed by Munro et al. (1999), provides insights into the persistence and toxicity of chemical compounds, which is crucial for developing safe and environmentally friendly chemical practices.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It’s hypothesized that it may interact with its targets in a similar manner to other piperidine derivatives

Biochemical Pathways

The biochemical pathways affected by Methyl[(piperidin-4-yl)methyl]amine dihydrochloride are currently unknown . Piperidine derivatives are known to be involved in a wide range of biochemical processes

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(piperidin-4-yl)methyl]amine dihydrochloride involves the reaction of piperidine with formaldehyde followed by reduction with sodium borohydride to form the intermediate, 4-piperidinemethanol. This intermediate is then reacted with methylamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Sodium borohydride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde in the presence of hydrochloric acid to form 4-piperidinemethanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the 4-piperidinemethanol to the corresponding amine.", "Step 3: Methylamine is added to the reaction mixture to form the final product, methyl[(piperidin-4-yl)methyl]amine.", "Step 4: The product is isolated as the dihydrochloride salt by addition of hydrochloric acid." ] } | |

CAS-Nummer |

1982760-72-4 |

Molekularformel |

C7H18Cl2N2 |

Molekulargewicht |

201.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.